2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H20ClN3O4S and its molecular weight is 493.96. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Properties
- Novel Synthesis for Antibacterial Agents: A study by Borad et al. (2015) involved the synthesis of N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives. These compounds showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as emerging new antibacterial agents (Borad, Bhoi, Parmar, & Patel, 2015).
- Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives: Krátký, Vinšová, and Stolaříková (2017) synthesized 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid)-based amides, esters, and 5-arylalkylidene derivatives, showing activity against mycobacteria, including Mycobacterium tuberculosis, indicating the antimicrobial potential of these compounds (Krátký, Vinšová, & Stolaříková, 2017).
Anti-inflammatory Properties
- Evaluation for Inflammatory Diseases Treatment: Ma et al. (2011) synthesized thiazolidine-2,4-dione derivatives and evaluated their efficacy in inhibiting nitric oxide production, inducible nitric oxide synthase activity, and prostaglandin E2 generation. These compounds were compared to indomethacin, a commercial anti-inflammatory drug, showing significant inhibitory activity and potential for treating inflammatory diseases (Ma et al., 2011).
Anticancer Activity
- Synthesis and Anticancer Activity Evaluation: Havrylyuk et al. (2010) reported the antitumor screening of several novel 4-thiazolidinones with a benzothiazole moiety, demonstrating significant anticancer activity against various cancer cell lines, including leukemia, melanoma, and lung cancer. This study indicates the therapeutic potential of these compounds in cancer treatment (Havrylyuk et al., 2010).
Additional Research Applications
- Anticonvulsant Evaluation: Nath et al. (2021) designed and synthesized indoline derivatives for anticonvulsant activities, showing significant efficacy in various models. This highlights the diverse therapeutic potential of compounds related to "2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide" (Nath et al., 2021).
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. Similar compounds have been found to interact with their targets, leading to changes in cellular processes
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have been shown to induce changes in cell proliferation and apoptosis . More research is needed to determine the specific effects of this compound.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4S/c1-33-19-12-8-17(9-13-19)27-22(30)14-28-21-5-3-2-4-20(21)25(24(28)32)29(23(31)15-34-25)18-10-6-16(26)7-11-18/h2-13H,14-15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMOKPJLMZDECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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